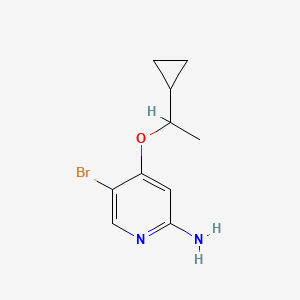

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

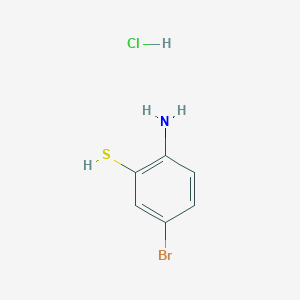

“5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 2289219-96-9 . It has a molecular weight of 257.13 .

Molecular Structure Analysis

The InChI code for “5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine” is 1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13) . This indicates that the molecule consists of a pyridine ring substituted with a bromine atom, an amine group, and a cyclopropylethoxy group.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Anticancer Agents: 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine exhibits promising anticancer properties. Researchers are investigating its potential as a targeted therapy for specific cancer types. Preclinical studies have shown inhibition of tumor growth and metastasis in animal models .

Kinase Inhibitors: This compound may act as a kinase inhibitor, affecting cellular signaling pathways. Kinase inhibitors play a crucial role in drug discovery, especially for diseases like cancer and inflammatory disorders. Researchers are exploring its selectivity and efficacy against specific kinases .

Agrochemicals and Crop Protection

Herbicides: 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine could serve as a building block for designing herbicides. Its unique structure may allow for selective targeting of weed-specific enzymes or pathways. Researchers are investigating its herbicidal activity and safety profiles .

Material Science and Organic Synthesis

Building Blocks for Heterocyclic Compounds: The bromopyridine moiety in this compound makes it a valuable building block for synthesizing various heterocyclic compounds. Organic chemists use it to create novel materials, ligands, and functional molecules .

Cross-Coupling Reactions: Researchers employ 5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form C-C or C-N bonds. These reactions are essential in the synthesis of complex organic molecules .

Biological Studies

Chemical Biology Probes: Scientists use this compound as a chemical probe to study biological processes. By modifying its structure, they can create derivatives that selectively interact with specific proteins, receptors, or enzymes .

Miscellaneous Applications

Photoluminescent Materials: While not extensively explored, the bromopyridine scaffold could find applications in photoluminescent materials. Researchers investigate its potential as a fluorophore or phosphorescent emitter .

Other Research Areas: Researchers continue to explore additional applications, including its use in catalysis, ligand design, and as a starting point for novel drug candidates .

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZJGFZTQBUTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=CC(=NC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate](/img/structure/B2764283.png)

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride](/img/structure/B2764303.png)